N~2~-(2-fluorophenyl)quinazoline-2,4-diamine
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Overview
Description
N2-(2-Fluorophenyl)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and promising biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Fluorophenyl)quinazoline-2,4-diamine typically involves the reaction of 2-aminobenzamide with 2-fluoroaniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N2-(2-Fluorophenyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antihypertensive, and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(2-Fluorophenyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N2-(4-Fluorophenyl)quinazoline-2,4-diamine
- N2-(2-Chlorophenyl)quinazoline-2,4-diamine
- N2-(2-Methylphenyl)quinazoline-2,4-diamine
Uniqueness
N2-(2-Fluorophenyl)quinazoline-2,4-diamine stands out due to its specific substitution pattern, which imparts unique biological properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C14H11FN4 |
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Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-N-(2-fluorophenyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C14H11FN4/c15-10-6-2-4-8-12(10)18-14-17-11-7-3-1-5-9(11)13(16)19-14/h1-8H,(H3,16,17,18,19) |
InChI Key |
OGRHOLISALZJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3F)N |
Origin of Product |
United States |
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